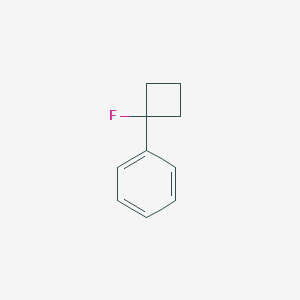

(1-Fluorocyclobutyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51620-77-0 |

|---|---|

Molecular Formula |

C10H11F |

Molecular Weight |

150.19 g/mol |

IUPAC Name |

(1-fluorocyclobutyl)benzene |

InChI |

InChI=1S/C10H11F/c11-10(7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

CTWMZVQOGSQWKO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)F |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 1 Fluorocyclobutyl Benzene and Its Structural Analogues

Reactions Involving the Fluorine Atom and the Cyclobutyl Ring System

The presence of a fluorine atom on a tertiary benzylic-like carbon within a strained four-membered ring presents unique opportunities for chemical transformations. The reactivity is largely governed by the stability of potential cationic intermediates and the strength of the C-F bond.

Nucleophilic Substitution Reactions at the Fluorinated Cyclobutyl Center

Nucleophilic substitution reactions involving the replacement of the fluorine atom in (1-Fluorocyclobutyl)benzene are of significant interest for the synthesis of other functionalized cyclobutane (B1203170) derivatives. The mechanism of such substitutions is highly dependent on the reaction conditions and the nature of the nucleophile.

Given the structure of this compound, a tertiary alkyl fluoride (B91410), nucleophilic substitution is likely to proceed through an S(_N)1-type mechanism. The stability of the potential tertiary carbocation intermediate is a key factor. The adjacent phenyl group can stabilize the positive charge through resonance, making the formation of the 1-phenylcyclobutyl cation more favorable than a simple tertiary alkyl cation. However, the inherent strain of the cyclobutane ring can influence the geometry and stability of this carbocation.

While direct experimental data on the nucleophilic substitution of this compound is limited in the readily available literature, analogies can be drawn from studies on other benzylic and tertiary alkyl fluorides. For instance, the solvolysis of benzylic fluorides is known to be sensitive to the electronic nature of the aromatic ring and the solvent polarity.

It is important to note that under strongly basic conditions, elimination reactions (E1 or E2) can compete with substitution, leading to the formation of 1-phenylcyclobutene. The regioselectivity of elimination would be dictated by the stability of the resulting alkene.

C-F Bond Activation and Subsequent Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. However, various methods have been developed to cleave this bond, enabling the introduction of other functional groups.

While the primary focus of this section is the C(sp³)–F bond in this compound, it is instructive to consider the broader context of transition-metal-catalyzed C–F bond activation, which has been more extensively studied for aryl fluorides. Common catalysts for this transformation include complexes of nickel, palladium, and rhodium. The mechanism often involves oxidative addition of the C–F bond to a low-valent metal center.

For C(sp³)–F bonds, particularly in strained systems, the reaction pathways can be more complex. The activation of benzylic C–F bonds has been achieved using various transition metal catalysts, often proceeding through mechanisms that stabilize the resulting benzylic intermediate. researchgate.netresearchgate.net The cyclobutyl ring in this compound introduces additional considerations, as the ring strain can influence the energetics of the C–F bond cleavage and subsequent steps in the catalytic cycle.

Research in the broader field of C–H functionalization of cyclobutanes has demonstrated that transition metal catalysts can selectively react at different positions on the ring, highlighting the potential for catalyst-controlled functionalization. researchgate.netnih.gov While not directly C–F activation, these studies underscore the feasibility of engaging strained ring systems in transition-metal-mediated transformations.

Defluorosilylation is a process that replaces a fluorine atom with a silyl (B83357) group, providing a versatile handle for further synthetic transformations. This reaction can be particularly useful for the functionalization of organofluorine compounds.

Recent studies have shown that the defluorosilylation of alkyl fluorides can be achieved under metal-free conditions, often mediated by a silylboronate reagent in the presence of a base. researchgate.netresearchgate.net The proposed mechanism for the defluorosilylation of alkyl fluorides typically involves the formation of a highly nucleophilic silyl anion, which then displaces the fluoride via a concerted S(_N)2-type mechanism.

In the case of this compound, a tertiary fluoride, an S(_N)2 mechanism is sterically hindered. Therefore, a plausible pathway would involve an S(_N)1-type mechanism, where the initial step is the departure of the fluoride ion to form the stabilized 1-phenylcyclobutyl cation, which is then trapped by the silyl nucleophile. The Lewis acidity of the silylboronate reagent or its activated form could assist in the initial C-F bond cleavage.

Below is a representative table of conditions for the defluorosilylation of various organic fluorides, which could be adapted for this compound.

| Substrate Type | Silylating Agent | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Fluoride | R₃Si-B(pin) | Ni(cod)₂ | NaOtBu | Toluene | 80 | 85 |

| Primary Alkyl Fluoride | R₃Si-B(pin) | None | KOtBu | THF | 25 | 92 |

| Secondary Alkyl Fluoride | R₃Si-B(pin) | None | KOtBu | THF | 50 | 78 |

| Benzylic Fluoride | R₃Si-B(pin) | None | KOtBu | Toluene | 60 | 88 |

Chemical Transformations of the Cyclobutane Scaffold

The cyclobutane ring is characterized by significant ring strain, which is a driving force for various chemical transformations, particularly ring-opening reactions.

Strain-Influenced Reactivity and Ring-Opening Transformations

The total strain energy of a cyclobutane ring is approximately 26 kcal/mol, arising from both angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (eclipsing interactions of adjacent C-H bonds). This stored energy can be released in reactions that lead to the cleavage of one or more C-C bonds of the ring.

The presence of a phenyl group at the 1-position of the cyclobutane ring can further influence its reactivity. The phenyl group can stabilize radical or ionic intermediates formed upon ring opening, thereby lowering the activation energy for such processes. Ring-opening reactions of cyclobutanes can be initiated thermally, photochemically, or through catalysis.

For this compound, thermal or photochemical induction could lead to the formation of a diradical intermediate, which can then rearrange to form various linear or cyclic products. The fluorine atom, being highly electronegative, will influence the electronic distribution within the molecule and may affect the stability and subsequent reaction pathways of any intermediates.

An alternative pathway for ring-opening could be initiated by the departure of the fluoride ion to form the 1-phenylcyclobutyl cation. This cation could then undergo rearrangement involving ring expansion or ring opening to alleviate ring strain. The specific products formed would depend on the reaction conditions and the presence of any trapping agents.

The following table summarizes some general types of ring-opening reactions observed for substituted cyclobutanes.

| Reaction Type | Initiation | Key Intermediate | Typical Products |

|---|---|---|---|

| Thermal Ring Opening | Heat | Diradical | Butadiene derivatives |

| Photochemical Ring Opening | UV Light | Excited state/Diradical | Isomeric dienes, cycloreversion products |

| Acid-Catalyzed Ring Opening | Acid | Carbocation | Ring-expanded or acyclic products |

| Transition-Metal-Catalyzed Ring Opening | Metal Catalyst | Metallacycle | Various functionalized products |

Cycloaddition Reactions of Cyclobutane Derivatives

The synthesis of cyclobutane rings is frequently achieved through [2+2] cycloaddition reactions, a process where two alkene molecules (or other unsaturated systems) react to form a four-membered ring. organicreactions.org These reactions can be initiated either thermally or photochemically. organicreactions.org Thermal cycloadditions often require significant energy input and may proceed under high pressure, while photochemical cycloadditions utilize visible or ultraviolet light to excite the electrons in the reacting molecules. organicreactions.orgru.nl

Recent advancements have broadened the scope of these reactions, allowing them to proceed under milder conditions and with a wider range of substrates. nih.gov The mechanism can vary, with possibilities including the formation of a diradical or a dipolar intermediate. ru.nl For instance, the reaction between sulfonyl allenes and benzyl vinyl ether at high pressure (15 kbar) is believed to follow a dipolar mechanism to produce the cyclobutane core. ru.nl

The stereochemistry of the resulting cyclobutane derivative is a critical aspect of these reactions. In solid-state synthesis, the packing of the reactant molecules in the crystal lattice can dictate the stereochemical outcome of the cycloaddition. acs.orgfigshare.com By using templates or controlling the crystal packing through the choice of anions in molecular salts, specific isomers of cyclobutane derivatives can be selectively synthesized. acs.orgfigshare.com For example, anions can direct the alignment of reactant molecules in either a head-to-tail or head-to-head fashion, leading to different photodimers upon irradiation. acs.orgfigshare.com

Below is a table summarizing key aspects of cycloaddition reactions for forming cyclobutane systems.

| Reaction Type | Initiation Method | Key Features | Example Substrates |

|---|---|---|---|

| [2+2] Cycloaddition | Thermal | Often requires high pressure and temperature; can be facilitated by catalysts. organicreactions.orgru.nl | Fluorinated alkenes, allenes, vinyl ethers. organicreactions.orgru.nl |

| [2+2] Cycloaddition | Photochemical | Uses UV or visible light; stereochemistry can be controlled in the solid state. organicreactions.orgacs.org | trans-Cinnamic acid derivatives, pyridyl acrylic acids. acs.org |

| Non-classical [2+2] Cycloaddition | Light-induced | Involves interactions between π and σ electrons, such as in reactions with bicyclo[1.1.0]butanes. nih.gov | Coumarins and bicyclo[1.1.0]butanes. nih.gov |

Functional Group Interconversions on Cyclobutyl Systems

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the modification of molecules without altering the carbon skeleton. On cyclobutyl systems, these transformations are crucial for creating diverse derivatives for various applications, including medicinal chemistry. nih.govnih.gov The unique geometry and potential ring strain of the cyclobutane scaffold can influence the reactivity of its substituents.

A variety of standard organic reactions can be applied to interconvert functional groups on a cyclobutane ring. solubilityofthings.com These include nucleophilic substitutions, oxidations, and reductions. solubilityofthings.comub.edu For example, a ketone on a cyclobutane ring can be a versatile synthetic handle. It can be reduced to an alcohol, which can then be converted into a leaving group for substitution reactions, or it can be transformed into other functionalities like amides and esters. nih.govnih.gov

More advanced strategies have been developed for the diastereocontrolled synthesis of specifically substituted cyclobutanes. nih.gov One such method involves a sequential C–H/C–C functionalization strategy. nih.govnih.gov This approach can start with a readily available cyclobutyl aryl ketone, which first undergoes a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govnih.gov This intermediate then participates in a palladium-catalyzed C–C bond cleavage and functionalization, allowing for the stereospecific installation of various aryl, alkenyl, or alkynyl groups at the 3-position of the cyclobutane ring, yielding cis-1,3-difunctionalized products. nih.govnih.gov

The following table outlines examples of functional group interconversions relevant to cyclobutyl systems.

| Initial Functional Group | Reagent/Reaction Type | Resulting Functional Group | Significance |

|---|---|---|---|

| Cyclobutyl Ketone | Norrish-Yang Cyclization | Bicyclo[1.1.1]pentan-2-ol | Creates a key intermediate for further functionalization. nih.gov |

| Bicyclo[1.1.1]pentan-2-ol | Pd(II)-Catalyzed C-C Cleavage/Coupling | cis-γ-Alkylated/Arylated Ketone | Allows stereospecific synthesis of 1,3-disubstituted cyclobutanes. nih.govnih.gov |

| Cyclobutyl Benzoyl Ketone | Conversion Reactions | Amides, Esters | Demonstrates the versatility of the ketone as a synthetic handle. nih.gov |

| Cyclobutyl Alcohol | Nucleophilic Substitution (via sulfonate ester) | Cyclobutyl Halide/Other Substituted Cyclobutanes | A standard method for introducing new functionalities. ub.edu |

Reactivity of the Benzene (B151609) Moiety

Electrophilic Aromatic Substitution Reactions of Benzene Derivatives

The most characteristic reaction of benzene and its derivatives is electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq This class of reactions allows for the direct installation of a wide variety of functional groups onto the aromatic ring while preserving the stable aromatic system. libretexts.org The general mechanism for EAS involves two primary steps: the initial attack of an electrophile (E+) on the π-electron system of the benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid loss of a proton (H+) from this intermediate to restore aromaticity. libretexts.orgmsu.edu

Common and synthetically useful EAS reactions include:

Halogenation: Introduction of a halogen (–Cl, –Br) using a halogen in the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃.

Nitration: Introduction of a nitro group (–NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. uomustansiriyah.edu.iq

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). This reaction is notably reversible. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation: Introduction of an alkyl group (–R) using an alkyl halide with a Lewis acid catalyst such as AlCl₃. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: Introduction of an acyl group (–COR) using an acyl halide or anhydride with a Lewis acid catalyst. pearson.com

The substituent already present on the benzene ring, in this case, the (1-fluorocyclobutyl) group, directs the position of the incoming electrophile. Alkyl groups are generally activating and direct incoming electrophiles to the ortho and para positions. libretexts.org This is due to the electron-donating nature (by induction and hyperconjugation) of the alkyl group, which stabilizes the carbocation intermediate when the attack occurs at these positions. libretexts.org Halogens, conversely, are deactivating yet also direct ortho and para. libretexts.org

| Reaction | Typical Reagents | Electrophile | Product Type |

|---|---|---|---|

| Halogenation | Br₂, FeBr₃ | Br⁺ (polarized complex) | Aryl Halide |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitroaromatic |

| Sulfonation | SO₃, H₂SO₄ | SO₃ or HSO₃⁺ | Arenesulfonic Acid |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | Alkylarene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Aryl Ketone |

Oxidation of Alkyl Side Chains on Aromatic Rings

While the benzene ring itself is resistant to strong oxidizing agents, the presence of the ring significantly influences the reactivity of attached alkyl side chains. openstax.orgunizin.orglibretexts.org An alkyl group on a benzene ring can be oxidized to a carboxylic acid group (–COOH) by treatment with strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate. openstax.orgunizin.orglibretexts.org

A critical requirement for this reaction is the presence of at least one hydrogen atom on the carbon directly attached to the aromatic ring (the benzylic carbon). openstax.orglibretexts.org The reaction proceeds via a mechanism involving the formation of a benzylic radical, which is stabilized by the adjacent aromatic ring. openstax.orgunizin.org Regardless of the length of the alkyl chain, it is cleaved, and the benzylic carbon is oxidized to form a benzoic acid derivative. pearson.comleah4sci.com

However, if the benzylic carbon is a quaternary carbon (i.e., it has no attached hydrogen atoms), this oxidation reaction does not occur. openstax.orgunizin.orglibretexts.org A classic example is tert-butylbenzene, which is inert to oxidation by KMnO₄ because its benzylic carbon lacks a hydrogen atom. openstax.orgunizin.orglibretexts.org In the case of this compound, the carbon atom of the cyclobutyl ring that is bonded to the benzene ring is also a quaternary carbon (bonded to the phenyl group, a fluorine atom, and two other carbon atoms within the cyclobutyl ring). Therefore, it lacks a benzylic hydrogen and would be expected to be resistant to side-chain oxidation under these conditions.

Hydrogenation of the Aromatic Ring

The hydrogenation of an aromatic ring involves the addition of hydrogen across the π-system to form a cyclohexane ring. Due to the significant resonance stability of the benzene ring, this reduction is substantially more difficult to achieve than the hydrogenation of a simple alkene double bond. libretexts.orglibretexts.org

Standard catalytic hydrogenation conditions that readily reduce alkenes (e.g., H₂ with a palladium catalyst at room temperature and atmospheric pressure) will typically leave an aromatic ring untouched. libretexts.org To successfully hydrogenate a benzene ring, more forcing conditions are required. libretexts.orglumenlearning.com This usually involves high pressures of hydrogen gas (several hundred atmospheres) and/or more active catalysts, such as platinum (Pt), or rhodium on carbon (Rh/C). unizin.orglibretexts.org Under these conditions, substituted benzenes are converted into their corresponding substituted cyclohexanes. unizin.orglumenlearning.com For example, o-xylene is reduced to 1,2-dimethylcyclohexane. unizin.org

Another method for reducing aromatic rings is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. libretexts.orglumenlearning.com This reaction proceeds via a different mechanism involving electron transfer and protonation steps, and it typically reduces the benzene ring to a 1,4-cyclohexadiene rather than a fully saturated cyclohexane. lumenlearning.com

Mechanistic Investigations and Theoretical Studies on 1 Fluorocyclobutyl Benzene Chemistry

Mechanistic Elucidation of Carbon-Fluorine Bond Formation

The introduction of a fluorine atom onto a cyclobutane (B1203170) ring, particularly at a tertiary carbon center adjacent to a phenyl group, involves overcoming significant synthetic challenges. The mechanisms for forming the C-F bond in (1-Fluorocyclobutyl)benzene can be broadly categorized into nucleophilic and electrophilic pathways, often facilitated by catalytic systems.

The formation of the carbon-fluorine bond in molecules like this compound can be achieved through two primary mechanistic approaches: nucleophilic and electrophilic fluorination. alfa-chemistry.com

Nucleophilic Fluorination involves the use of a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group or open a strained ring. alfa-chemistry.com In the context of synthesizing a tertiary fluoride, this typically proceeds through an SN1-type mechanism. A precursor, such as 1-phenylcyclobutanol, can be protonated or activated by a Lewis acid to generate a stabilized tertiary carbocation. This planar intermediate is then trapped by a fluoride anion. Photocatalytic methods have also emerged, enabling redox-neutral nucleophilic fluorination of redox-active esters. amazonaws.com These reactions can proceed through a carbocation intermediate generated via two sequential single-electron transfers, which is subsequently trapped by fluoride. amazonaws.com The rate-determining step in many nucleophilic fluorinations is the attack of the fluoride nucleophile on the electrophilic carbon center. nih.gov

Electrophilic Fluorination utilizes reagents that deliver an electrophilic fluorine equivalent ("F⁺") to a nucleophilic substrate. alfa-chemistry.com For the synthesis of this compound, a precursor like phenylcyclobutene could be targeted. Reagents such as Selectfluor are commonly employed for the fluorination of unsaturated systems like alkylidenecyclobutanes, a process that can proceed while keeping the cyclobutane ring intact. alfa-chemistry.combohrium.com Mechanistic studies on the reaction of Selectfluor with other systems suggest that the process does not involve a single electron transfer, indicating a polar mechanism. nih.gov

A comparison of common fluorinating agents for these pathways is presented below.

| Fluorination Pathway | Reagent Class | Examples | Key Characteristics |

| Nucleophilic | Inorganic Fluorides | Potassium fluoride (KF), Cesium fluoride (CsF) | Cost-effective but can be highly basic. alfa-chemistry.com |

| HF Complexes | HF/pyridine (Olah's reagent) | Offers improved safety and reactivity compared to HF gas. alfa-chemistry.com | |

| Amine/HF Reagents | Et₃N·3HF | Inexpensive nucleophilic source used in catalytic reactions. ucla.edunih.gov | |

| Electrophilic | N-F Reagents | Selectfluor, N-fluorobenzenesulfonimide (NFSI) | Stable, selective, and widely used for various substrates. alfa-chemistry.combohrium.com |

Transition metal catalysis provides powerful methods for C-F bond formation, although it faces unique mechanistic hurdles. Palladium-based systems are the most studied in this context.

A general catalytic cycle for palladium-catalyzed cross-coupling to form an Ar-F or Alkyl-F bond involves oxidative addition, fluoride transfer, and reductive elimination. acsgcipr.org However, the final C-F reductive elimination step is notoriously challenging. acsgcipr.orgnih.gov This difficulty arises from the high energy required to form the C-F bond and the propensity for fluoride to bond with phosphorus-based ligands. acsgcipr.org The use of sterically hindered, electron-rich ligands is a key strategy to facilitate this crucial step. acsgcipr.org

While direct C(sp³)-F reductive elimination from palladium is difficult, catalytic C(sp³)-H fluorination offers an alternative pathway. For instance, a palladium(II)/chromium cocatalyst system has been developed for the allylic C-H fluorination of simple olefins using a nucleophilic fluoride source. ucla.edunih.gov This reaction proceeds under mild conditions with high regioselectivity for the branched allylic fluoride. ucla.edunih.gov Such a strategy, applied to a precursor like phenylcyclobutane, would involve the formation of a π-allyl palladium intermediate followed by nucleophilic attack by fluoride. Although not a direct C-H fluorination of a cyclobutane, this approach demonstrates the potential of palladium catalysis to functionalize unactivated C(sp³)-H bonds.

Furthermore, palladium catalysts can mediate aromatic C-H fluorination through a distinct mechanism that does not involve an organometallic intermediate. nih.govspringernature.com In this process, a cationic palladium catalyst generates a reactive transition-metal-fluoride electrophile that is capable of fluorinating arenes that are unreactive toward standard electrophilic fluorinating reagents. nih.govspringernature.com

Understanding Reaction Mechanisms for Transformations of this compound

Once formed, this compound can undergo various transformations. Understanding the mechanisms of these reactions is key to controlling their outcomes, particularly with respect to C-F bond activation, stereochemistry, and regioselectivity.

The C(sp³)-F bond is the strongest single bond in organic chemistry, making it generally inert and challenging to activate. researchgate.net Activation typically requires harsh conditions involving strong Brønsted or Lewis acids. frontiersin.org

Lewis and Brønsted Acid-Mediated Activation: A prominent pathway for activating the C-F bond in this compound involves interaction with a Lewis or Brønsted acid. The fluorine atom can act as a hydrogen bond acceptor, and interaction with a strong hydrogen bond donor like hexafluoroisopropanol (HFIP) can destabilize the C-F bond. frontiersin.org This polarization facilitates the cleavage of the bond to generate a stable tertiary, benzylic carbocation (1-phenylcyclobutyl cation), which can then be intercepted by various nucleophiles. frontiersin.org Self-assembled supramolecular containers have also been shown to act as mild Brønsted acids, catalyzing the activation of tertiary alkyl fluorides under mild conditions. frontiersin.org

Transition Metal-Mediated Activation: Transition metal complexes, particularly of nickel and platinum, can activate C-F bonds via oxidative addition. nih.gov This process involves the insertion of the metal center into the C-F bond, forming an alkylmetal fluoride complex, which can then undergo further reactions.

Defluorosilylation Pathways: This strategy involves the transformation of a C-F bond into a C-Si bond. nih.govdntb.gov.ua The reaction is driven by the high affinity of silicon for fluorine, forming a very stable Si-F bond. In reactions with fluoroolefins, nucleophilic silicon reagents have been shown to react via SNV or SN2' mechanisms. nih.govdntb.gov.ua For a saturated system like this compound, a related pathway could involve a silylboronate-mediated coupling, which mechanistic studies suggest may proceed through an initial radical or ionic process. nih.gov

| Activation Method | Mechanism | Key Intermediates/Features |

| Brønsted/Lewis Acid | Heterolytic C-F bond cleavage assisted by an acid. | Formation of a stabilized carbocation. frontiersin.org |

| Transition Metal | Oxidative addition of the metal into the C-F bond. | Organometallic fluoride complex (e.g., M(R)(F)). nih.gov |

| Defluorosilylation | Nucleophilic attack by a silyl (B83357) reagent. | Driven by strong Si-F bond formation. nih.govdntb.gov.ua |

Controlling the outcome of reactions on the this compound scaffold is critical for its use in synthesis.

Stereochemical Control: Many functionalizations of the cyclobutane ring proceed through the activation of the C-F bond to form the 1-phenylcyclobutyl cation. As this carbocation intermediate is planar, subsequent attack by a nucleophile can occur from either face, which would typically lead to a racemic mixture of products, assuming the starting material is enantiomerically pure. Achieving stereochemical control in such transformations would require the use of chiral catalysts or reagents that can differentiate the two faces of the carbocation intermediate.

Computational and Quantum Chemical Studies

Theoretical calculations are invaluable tools for probing the structure, reactivity, and mechanistic details of molecules like this compound. These studies complement experimental findings by providing insights that are difficult to obtain through experiments alone.

Structural and Electronic Properties: Quantum chemical calculations, often using density functional theory (DFT), can determine the ground-state geometry of this compound. mdpi.com This includes predicting bond lengths, bond angles, and the puckering of the cyclobutane ring. acs.org Crystallographic analysis of related 1-substituted trifluoromethyl-cyclobutanes shows puckering angles in the range of 158–175°, indicating a nearly flattened ring, with a preference for the substituent to occupy the axial position. acs.org Computational studies can also map the electron distribution, calculate Mulliken charges, and determine the energies and shapes of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's intrinsic reactivity and stability. researcher.life

Reaction Mechanisms: A primary application of computational chemistry is the elucidation of reaction mechanisms. mdpi.com By calculating the potential energy surface for a given reaction, researchers can identify the structures and energies of reactants, products, transition states, and intermediates. mdpi.comresearchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing a detailed picture of the reaction pathway. For example, DFT calculations have been used to investigate the interaction of benzene (B151609) with atomic fluorine, distinguishing between hydrogen abstraction and fluorine addition pathways. mdpi.comresearchgate.net Similar methods could be applied to model the nucleophilic or electrophilic fluorination to form this compound or to study the energetics of its C-F bond activation.

Spectroscopic Properties: Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. This information is highly useful for interpreting experimental spectra and confirming the structure of synthesized molecules.

Density Functional Theory (DFT) Applications in Fluorinated Cyclobutane Chemistry

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the fundamental characteristics of molecular systems, including their geometric structures, electronic properties, and reactivity. scispace.com In the realm of fluorinated cyclobutane chemistry, DFT methods are instrumental in providing insights that complement and guide experimental studies. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G**, allow for the optimization of molecular geometries and the prediction of various electronic parameters. quora.comscispace.com

Furthermore, DFT is crucial for understanding the electronic landscape of the molecule. By calculating the distribution of electron density, one can identify regions that are electron-rich or electron-poor, which is fundamental to predicting sites of electrophilic or nucleophilic attack. The molecular electrostatic potential (MESP) map, derived from DFT calculations, visually represents these charge distributions. scispace.com Additionally, Frontier Molecular Orbital (FMO) theory, when combined with DFT, provides insights into the reactivity of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of the compound. emerginginvestigators.org

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can elucidate hyperconjugative and delocalization interactions within the molecule. For this compound, NBO analysis would reveal the nature of the interactions between the cyclobutane ring, the fluorine atom, and the benzene ring, providing a deeper understanding of the electronic effects at play. chemrxiv.org

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| Optimized Geometry | Calculation of the lowest energy arrangement of atoms. | Prediction of bond lengths (C-F, C-C), bond angles, and dihedral angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Assessment of chemical reactivity and stability. A larger gap suggests higher stability. |

| Molecular Electrostatic Potential (MESP) | A map of the electrostatic potential on the electron density surface. | Identification of nucleophilic and electrophilic sites for predicting reaction pathways. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Understanding the charge distribution and the polarity of bonds, such as the C-F bond. |

Conformational Analysis of Fluorinated Cyclobutyl-Containing Systems

The conformational preferences of cyclobutane and its derivatives are a subject of significant interest due to the puckered nature of the four-membered ring. libretexts.org The introduction of a fluorine atom, as in this compound, adds another layer of complexity to this analysis. Conformational analysis, which studies the energetics of different spatial arrangements of atoms (rotamers), is essential for understanding the stability and reactivity of these systems. lumenlearning.com

Cyclobutane itself is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.org For a monosubstituted cyclobutane, such as fluorocyclobutane (B14750743), two primary puckered conformations are possible: one with the substituent in an axial position and one with it in an equatorial position. Computational studies on fluorocyclobutane have shown a preference for the equatorial conformation of the fluorine atom. researchgate.net This preference is influenced by a combination of steric and electronic factors.

In the case of this compound, the bulky phenyl group would also have a strong preference for the equatorial position to minimize steric interactions with the cyclobutane ring hydrogens. The fluorine atom, being smaller than the phenyl group, would also favor an equatorial position, but the interplay of steric and electronic effects between the two substituents would determine the final conformational equilibrium. The puckering of the cyclobutane ring is a dynamic process, and the molecule will exist as a mixture of conformers in equilibrium. The relative energies of these conformers can be calculated using computational methods like DFT.

The puckering of the cyclobutane ring can be described by a puckering angle. For substituted cyclobutanes, the degree of puckering and the preferred conformation are influenced by the nature and position of the substituents. The presence of the electronegative fluorine atom can also lead to stereoelectronic effects, such as hyperconjugation, which can influence conformational stability. researchgate.net

| Conformer of this compound | Key Feature | Predicted Relative Stability |

|---|---|---|

| Phenyl Equatorial, Fluorine Equatorial | Minimizes steric hindrance for both substituents. | Likely the most stable conformer. |

| Phenyl Equatorial, Fluorine Axial | Increased 1,3-diaxial interactions involving fluorine. | Less stable than the di-equatorial conformer. |

| Phenyl Axial, Fluorine Equatorial | Significant steric strain due to the axial phenyl group. | Likely the least stable conformer. |

| Phenyl Axial, Fluorine Axial | High steric and torsional strain. | Highly unstable and unlikely to be significantly populated. |

Prediction and Analysis of Electronic Effects of Fluorine on Reactivity and Stability

The introduction of a fluorine atom into an organic molecule can significantly alter its electronic properties, thereby influencing its reactivity and stability. emerginginvestigators.org In this compound, the fluorine atom exerts its influence through both inductive and resonance (mesomeric) effects.

The primary electronic effect of fluorine is its strong inductive electron-withdrawing effect (-I effect), owing to its high electronegativity. nih.gov This effect involves the withdrawal of electron density through the sigma bonds. In the this compound molecule, the fluorine atom will polarize the C-F bond, creating a partial positive charge on the carbon atom of the cyclobutane ring to which it is attached. This inductive effect can propagate through the cyclobutyl ring and influence the electron density of the attached benzene ring.

While fluorine does possess lone pairs of electrons that could participate in resonance (+R or +M effect), this effect is generally considered to be weak for halogens, especially when compared to their strong inductive effects. quora.comcsbsju.edu The resonance effect involves the delocalization of lone pair electrons into an adjacent pi-system. In the context of the benzene ring, a substituent can either donate electrons to the ring (activating) or withdraw electrons from it (deactivating) via resonance. Due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the carbon in the benzene ring (separated by the cyclobutyl spacer), any direct resonance effect of the fluorine on the benzene ring in this compound is expected to be negligible.

| Electronic Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to fluorine's high electronegativity. | Makes the 1-fluorocyclobutyl group electron-withdrawing, deactivating the benzene ring. |

| Resonance Effect (+R) | Donation of lone pair electrons into a pi-system. | Negligible direct effect on the benzene ring due to the cyclobutyl spacer. |

| Overall Effect on Benzene Ring | The net result of all electronic influences from the substituent. | The 1-fluorocyclobutyl group is expected to be a deactivating, meta-directing group for electrophilic aromatic substitution. |

| C-F Bond Strength | The high dissociation energy of the carbon-fluorine bond. | Contributes to the overall chemical and thermal stability of the molecule. |

Q & A

Q. What are the established synthetic routes for (1-Fluorocyclobutyl)benzene, and how can their efficiency be evaluated?

- Methodology : Begin with a systematic literature review using databases like SciFinder or Reaxys to identify fluorination methods (e.g., electrophilic fluorination, ring-opening of strained cyclobutanes). Evaluate efficiency by comparing reaction yields, purity (via GC-MS/HPLC), scalability, and safety (e.g., use of hazardous reagents). For example, fluorocyclobutane synthesis often involves [2+2] cycloaddition followed by fluorination; optimize parameters like temperature, catalysts (e.g., Lewis acids), and solvent polarity .

研究生要用到的论文检索下载工具(最全版本,提供详细介绍,解决论文检索下载问题)03:43

Q. What spectroscopic techniques are optimal for characterizing this compound, and how should data be interpreted?

- Methodology : Use to confirm fluorine substitution (chemical shifts typically -150 to -250 ppm for aliphatic fluorides) and for cyclobutane ring strain analysis. IR spectroscopy can identify C-F stretches (~1100 cm). Mass spectrometry (EI/ESI) verifies molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Follow OSHA guidelines for fluorinated compounds: use fume hoods, closed systems, and PPE (nitrile gloves, safety goggles, lab coats). Monitor for acute toxicity (respiratory irritation) and chronic exposure risks. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent HF formation. Store in sealed containers under inert atmosphere .

Q. How can researchers identify and access key literature on fluorinated cyclobutane derivatives?

- Methodology : Use keyword searches in SciFinder ("fluorocyclobutane AND benzene derivatives") and filter by publication type (e.g., reviews, experimental studies). Leverage citation tracking in Web of Science to identify seminal papers. Prioritize journals like Journal of Fluorine Chemistry for authoritative methodologies .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic attack sites. Simulate transition states (e.g., using Gaussian) to assess ring strain effects on reaction pathways. Validate predictions with kinetic experiments (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in experimental data, such as unexpected reaction outcomes?

- Methodology : Conduct iterative analysis: (1) Replicate experiments under controlled conditions (e.g., inert atmosphere, purified reagents). (2) Cross-validate spectroscopic data with independent techniques (e.g., X-ray crystallography for structural confirmation). (3) Use statistical tools (e.g., ANOVA) to identify outlier data. For example, unexpected byproducts may arise from radical pathways or solvent interactions .

Q. What are the challenges in determining the thermodynamic stability of this compound derivatives?

- Methodology : Measure enthalpy of formation via calorimetry and compare with computational values (e.g., G4MP2 theory). Assess kinetic stability via thermal degradation studies (TGA/DSC). Cyclobutane ring strain (~26 kcal/mol) and fluorine’s electronegativity significantly influence stability; model substituent effects using Hammett parameters .

Q. How to design experiments to study the stereoelectronic effects of fluorine substitution in cyclobutane rings?

- Methodology : Synthesize isotopologues (e.g., -labeled analogs) to probe electronic effects via NMR coupling constants. Use X-ray diffraction to correlate bond angles with hyperconjugation (Bürgi-Dunitz analysis). Apply the FINER framework (Feasible, Novel, Ethical) to prioritize hypotheses, such as fluorine’s role in modulating ring puckering .

Q. What methodologies assess the environmental impact of fluorinated aromatic compounds?

- Methodology : Conduct biodegradation studies (e.g., OECD 301F) to measure half-life in aquatic systems. Use LC-MS/MS to detect transformation products (e.g., fluorinated metabolites). Compare with regulatory thresholds (e.g., EPA PFAS guidelines). Discuss findings in the context of green chemistry principles (e.g., atom economy) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.